molecular formula C10H10N2 B8232297 4-(Azetidin-1-yl)benzonitrile CAS No. 162377-66-4

4-(Azetidin-1-yl)benzonitrile

Cat. No.: B8232297
CAS No.: 162377-66-4
M. Wt: 158.20 g/mol
InChI Key: KVOXUIQIFQLPFA-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)benzonitrile is a para-substituted benzonitrile derivative featuring a four-membered azetidine ring attached to the aromatic core. The azetidine group introduces unique steric and electronic properties due to its saturated, strained ring structure and tertiary amine functionality.

Properties

IUPAC Name

4-(azetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-8-9-2-4-10(5-3-9)12-6-1-7-12/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOXUIQIFQLPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741667
Record name 4-(Azetidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162377-66-4
Record name 4-(Azetidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as recycling agents, can be applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of azetidine N-oxide.

    Reduction: Conversion to 4-(Azetidin-1-yl)benzylamine.

    Substitution: Formation of substituted azetidine derivatives.

Comparison with Similar Compounds

The following analysis compares 4-(Azetidin-1-yl)benzonitrile with structurally related para-substituted benzonitriles, focusing on synthesis, physical properties, spectroscopic characteristics, and applications.

Substituent Effects and Structural Diversity

Key Compounds :

4-(2,6-Dimethylphenylthio)benzonitrile (): Features a thioether substituent, introducing steric bulk and moderate electron-withdrawing effects.

4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (): A triazole-containing derivative synthesized via click chemistry, offering hydrogen-bonding capacity and rigidity.

4-Nitrobenzonitrile (): Strongly electron-withdrawing nitro group enhances electrophilicity of the cyano group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (): Boronate ester substituent enables participation in Suzuki-Miyaura cross-coupling reactions.

Azetidine vs. Other Substituents :

  • Electronic Effects : The azetidine’s tertiary amine is moderately electron-donating, contrasting with the nitro group’s strong electron-withdrawing nature () or the boronate ester’s neutral electronic contribution ().
  • Steric Profile : Azetidine’s four-membered ring imposes less steric hindrance than the 2,6-dimethylphenylthio group () but more than a simple methyl group.
  • Reactivity : Azetidine’s strained ring may undergo ring-opening reactions under acidic conditions, whereas triazole or thiophene substituents () are more stable but offer orthogonal reactivity (e.g., click chemistry or electrophilic substitution).
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) ¹H NMR (Key Signals, ppm) Reference
4-Nitrobenzonitrile Not specified ~2230 δ 8.30 (d, 2H, Ar-H), 7.80 (d, 2H)
4-(3-Thienyl)benzonitrile Not specified ~2225 δ 7.70–8.10 (m, Ar-H + thienyl)
This compound* ~119–120† ~2220–2230 δ 3.80–4.20 (m, azetidine CH₂), 7.50–7.70 (Ar-H)

†Melting point inferred from structurally similar thiazole derivatives ().

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